

# Comparative Guide to the Crystal Structure Analysis of 3-Substituted 5-Nitroindazole Complexes

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 5-Nitro-3-(piperazin-1-yl)-1H-indazole |
| CAS No.:       | 167874-90-0                            |
| Cat. No.:      | B599852                                |

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## Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The 5-nitroindazole scaffold, in particular, is a "privileged structure" in the design of novel therapeutic agents, especially for parasitic diseases like Chagas disease.[3][4] The introduction of various substituents at the 3-position of the indazole ring profoundly influences the molecule's physicochemical properties, biological activity, and, critically, its solid-state architecture.

Understanding the crystal structure of these complexes is paramount in drug development. The spatial arrangement of molecules in a crystal, dictated by a delicate balance of intermolecular forces, governs crucial properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of several 3-substituted 5-nitroindazole derivatives, offering insights into how different substituents at the C3 position

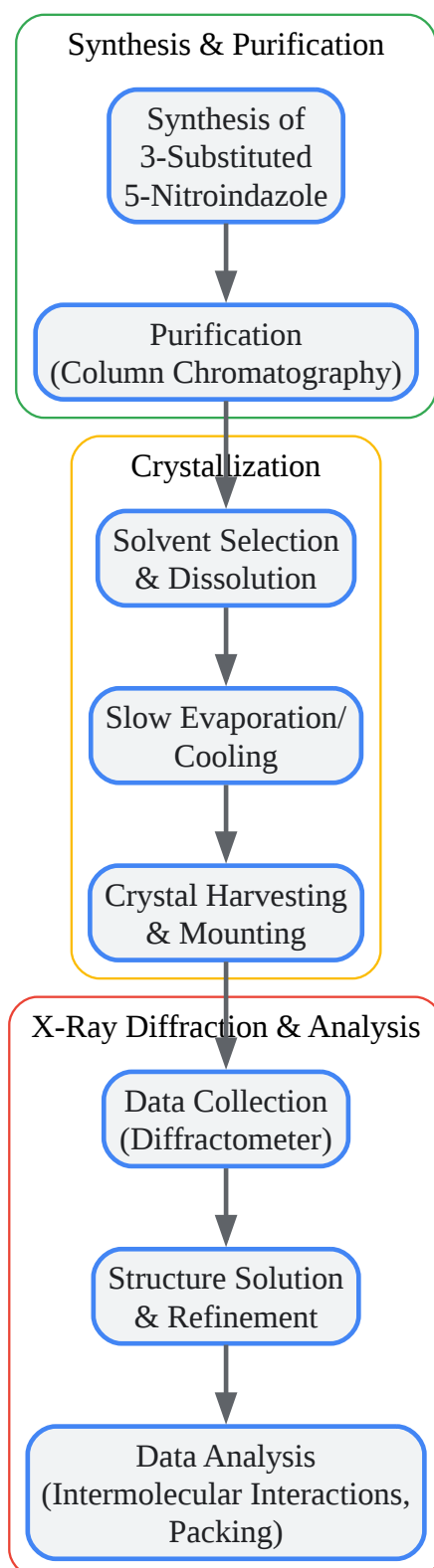
direct crystal packing and establish specific intermolecular interactions. We will delve into the experimental methodologies for synthesis and crystallization and present a side-by-side comparison of key crystallographic parameters to illuminate structure-property relationships.

## The Role of the 3-Substituent in Crystal Engineering

The substituent at the 3-position of the 5-nitroindazole core acts as a primary director of the supramolecular assembly.<sup>[5]</sup> Its size, shape, and functionality (e.g., hydrogen bond donors/acceptors) determine the nature and pattern of intermolecular interactions, such as hydrogen bonds and  $\pi$ - $\pi$  stacking, which are the principal forces in the crystal engineering of these compounds.<sup>[6]</sup> The nitro group at the 5-position also plays a crucial role, often participating in C-H $\cdots$ O interactions that further stabilize the crystal lattice.<sup>[7][8]</sup>

## General Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully characterized crystal structure involves a series of precise steps. This workflow ensures the generation of high-quality crystals suitable for X-ray diffraction analysis, leading to an accurate determination of the molecular and crystal structure.



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Caption: General workflow from synthesis to crystal structure analysis.

## Comparative Analysis of 3-Substituted 5-Nitroindazole Crystal Structures

We will now compare three distinct examples of 3-substituted 5-nitroindazoles to illustrate the influence of the C3 substituent on their crystal packing. The selected compounds are:

- 3-Chloro-1-methyl-5-nitro-1H-indazole: A simple halogen-substituted derivative.
- 1-Ethyl-5-nitro-1H-indazole: An alkyl-substituted derivative.
- 3-(Morpholin-4-yl)-5-nitro-1H-indazole: A derivative with a bulky, hydrogen-bond accepting heterocyclic substituent.

### Case Study 1: 3-Chloro-1-methyl-5-nitro-1H-indazole

The introduction of a simple chloro group at the 3-position and a methyl group at N1 results in a planar indazole system.<sup>[1][9]</sup> The crystal packing in this structure is notably devoid of classical hydrogen bonds. Instead, the supramolecular architecture is dominated by a close contact interaction between the oxygen atom of the nitro group and the chlorine atom of an adjacent molecule. This Cl...O interaction, with a distance of 3.066 Å, is shorter than the sum of their van der Waals radii, indicating a significant, stabilizing force that organizes the molecules into centrosymmetric dimers.<sup>[1][9]</sup>

### Case Study 2: 1-Ethyl-5-nitro-1H-indazole

In this derivative, the ethyl group at the N1 position is twisted significantly out of the plane of the indazole ring.<sup>[10]</sup> The crystal packing is primarily governed by C-H...O hydrogen bonds, where a hydrogen atom from the indazole ring (C3-H) interacts with an oxygen atom of the nitro group on a neighboring molecule.<sup>[10]</sup> These interactions link the molecules into supramolecular chains. The three-dimensional structure is further consolidated by  $\pi$ - $\pi$  stacking interactions between the five- and six-membered rings of adjacent indazole cores, with an inter-centroid distance of 3.591 Å.<sup>[10]</sup>

### Case Study 3: 4-(5-Nitro-1H-indazol-3-yl)morpholine

The presence of a morpholine ring at the 3-position introduces a bulky, flexible substituent with a hydrogen bond acceptor (the morpholine oxygen). This functionality dramatically changes the

intermolecular interaction landscape compared to the previous examples. While specific crystal structure data for this exact compound is not detailed in the search results, related structures suggest that the morpholine ring would likely be a key player in forming hydrogen bonds, potentially with solvent molecules or via C-H...O interactions with the indazole or nitro groups of neighboring molecules. The bulky nature of the morpholine would also sterically influence the  $\pi$ - $\pi$  stacking, likely leading to a more complex and less planar packing arrangement.

## Comparative Crystallographic Data

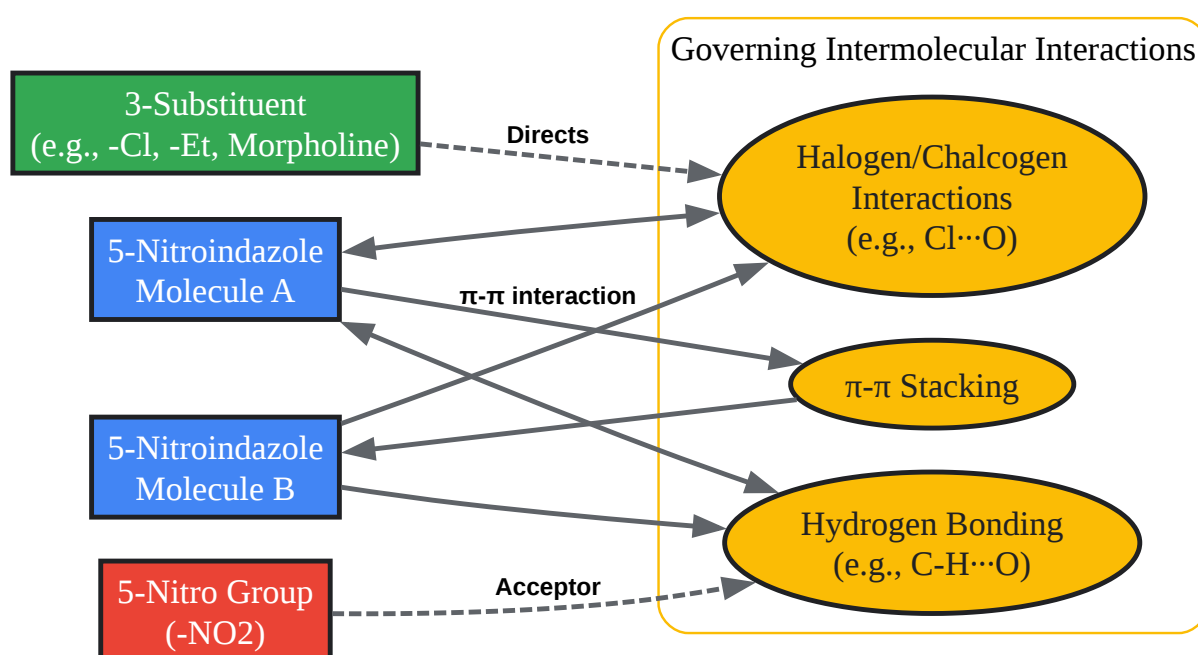
The table below summarizes key crystallographic parameters for the discussed compounds, providing a quantitative basis for comparison.

| Compound                              | Formula                 | Crystal System | Space Group        | Key Intermolecular Interactions   | Reference |
|---------------------------------------|-------------------------|----------------|--------------------|---|-----------|
| 3-Chloro-1-methyl-5-nitro-1H-indazole | <chem>C8H6ClN3O2</chem> | Monoclinic     | P2 <sub>1</sub> /c | Dimer formation via Cl...O short contacts (3.066 Å)                     | [1][9]    |
| 1-Ethyl-5-nitro-1H-indazole           | <chem>C9H9N3O2</chem>   | Orthorhombic   | Pbca               | C-H...O hydrogen bonds forming chains; $\pi$ - $\pi$ stacking (3.591 Å) | [10]      |
| 4-(5-Nitro-1H-indazol-3-yl)morpholine | <chem>C11H12N4O3</chem> | -              | -                  | Expected: Hydrogen bonding (N-H...O, C-H...O), $\pi$ - $\pi$ stacking   | [11]      |

Note: Detailed crystallographic data for 4-(5-Nitro-1H-indazol-3-yl)morpholine was not available in the search results.

## Visualization of Intermolecular Interactions

The following diagram illustrates the principal types of non-covalent interactions that govern the crystal packing of these complexes, highlighting the directing role of the 3-substituent and the 5-nitro group.



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Caption: Key intermolecular interactions in 5-nitroindazole crystals.

## Experimental Protocols

Reproducibility and accuracy are cornerstones of crystallographic analysis. The following sections provide detailed, validated protocols for the synthesis and crystallization of representative 3-substituted 5-nitroindazoles.

## Protocol 1: Synthesis of 3-Chloro-1-methyl-5-nitro-1H-indazole

This protocol is adapted from the experimental section described by El Assyry et al. (2015).[1]

**Rationale:** This procedure involves the N-methylation of 3-chloro-5-nitroindazole. The use of a strong base (KOH) deprotonates the indazole nitrogen, forming an anion that readily reacts with methyl iodide in a nucleophilic substitution reaction. Acetone is a suitable polar aprotic solvent for this reaction. Purification by column chromatography is essential to isolate the desired product from any unreacted starting material or side products.

### Step-by-Step Procedure:

- **Deprotonation:** Dissolve 3-chloro-5-nitroindazole (6.13 mmol) in 15 mL of acetone in a round-bottom flask.
- Add potassium hydroxide (6.8 mmol) to the solution and stir the mixture at 298 K (25 °C) for 15 minutes.
- **Methylation:** Add methyl iodide (12.26 mmol) dropwise to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
- **Workup:** Once the reaction is complete, dissolve the crude material in 50 mL of ethyl acetate (EtOAc).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>) and filter.
- **Purification:** Evaporate the solvent in vacuo. Purify the resulting residue using column chromatography with an EtOAc/hexane (2/8) eluent system.
- **Crystallization:** Recrystallize the purified product from ethanol at room temperature to obtain colorless crystals suitable for X-ray diffraction.

## Protocol 2: Synthesis and Crystallization of 1-Ethyl-5-nitro-1H-indazole

This protocol is based on the method described by El Bakri et al. (2016).[\[10\]](#)

**Rationale:** This synthesis employs phase-transfer catalysis, which is highly effective for alkylating N-heterocycles. Tetra-n-butylammonium iodide (TBAI) acts as the phase-transfer catalyst, shuttling the indazole anion from the solid base ( $K_2CO_3$ ) surface into the organic solvent (DMF) where it can react with bromoethane. DMF is used as a polar aprotic solvent to dissolve the reactants. Recrystallization from ethanol provides slow crystal growth, yielding high-quality single crystals.

### Step-by-Step Procedure:

- **Reaction Setup:** In a flask, combine 5-nitro-1H-indazole (0.5 g, 3 mmol), potassium carbonate (0.83 g, 6 mmol), and a catalytic amount of TBAI in 15 mL of dimethylformamide (DMF).
- **Alkylation:** Add bromoethane (0.22 mL, 3 mmol) to the mixture.
- **Reaction:** Stir the mixture at room temperature for 48 hours.
- **Isolation:** Filter the solution to remove the solid base.
- **Remove the DMF solvent** under reduced pressure.
- **Crystallization:** Purify the resulting solid by recrystallization from ethanol. Slow evaporation of the ethanol will afford pale-pink crystals of the title compound.

## Conclusion

The crystal structures of 3-substituted 5-nitroindazoles are dictated by a complex interplay of intermolecular forces, which are directly modulated by the nature of the C3 substituent. Simple, non-polar groups like chloro and ethyl lead to packing arrangements dominated by specific short contacts ( $Cl \cdots O$ ) or a combination of  $C-H \cdots O$  hydrogen bonds and  $\pi-\pi$  stacking. In contrast, bulkier, functionalized substituents like morpholine are expected to introduce more complex hydrogen bonding networks, significantly altering the supramolecular architecture.

This comparative guide underscores the importance of substituent choice in the crystal engineering of pharmaceutical compounds. By understanding how different functional groups direct intermolecular interactions, researchers can rationally design and synthesize new 5-nitroindazole derivatives with tailored solid-state properties, ultimately leading to the development of more effective and reliable drug products.

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